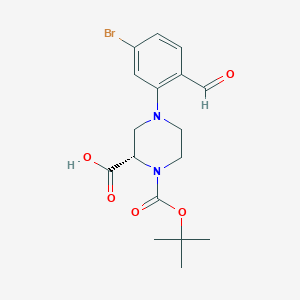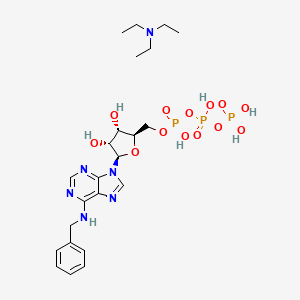
S-(p-Bromophenyl) thiobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(p-Bromophenyl) thiobenzoate: is an organic compound that belongs to the class of thiobenzoates It is characterized by the presence of a bromophenyl group attached to a thiobenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(p-Bromophenyl) thiobenzoate typically involves the nucleophilic substitution reaction of acyl chloride with thiol or thiophenol. This reaction can be efficiently carried out under mild conditions and is often characterized by the use of acyl chloride and thiol or thiophenol as starting materials . The reaction conditions usually involve the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the nucleophilic substitution process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and scale-up processes can be applied. This includes optimizing reaction conditions, using high-purity starting materials, and employing efficient purification techniques to obtain the desired product in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: S-(p-Bromophenyl) thiobenzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thiobenzoate moiety to a thiol or thioether.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiobenzoates.
Aplicaciones Científicas De Investigación
S-(p-Bromophenyl) thiobenzoate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of S-(p-Bromophenyl) thiobenzoate involves its ability to act as a photoinitiator. Upon exposure to ultraviolet light, the compound undergoes a photochemical reaction that generates free radicals. These free radicals then initiate polymerization reactions, leading to the formation of polymer networks. The molecular targets and pathways involved in this process include the absorption of UV light by the thiobenzoate moiety and the subsequent generation of reactive intermediates that drive the polymerization reaction .
Comparación Con Compuestos Similares
- S-Phenyl thiobenzoate
- S-Benzyl thiobenzoate
- S-(p-Methylphenyl) thiobenzoate
Comparison: S-(p-Bromophenyl) thiobenzoate is unique due to the presence of the bromophenyl group, which imparts distinct chemical properties compared to other thiobenzoates. The bromine atom enhances the compound’s reactivity and allows for specific substitution reactions that are not possible with other similar compounds. Additionally, the bromophenyl group contributes to the compound’s photoinitiating properties, making it particularly useful in UV-curing applications .
Propiedades
Número CAS |
28122-80-7 |
|---|---|
Fórmula molecular |
C13H9BrOS |
Peso molecular |
293.18 g/mol |
Nombre IUPAC |
S-(4-bromophenyl) benzenecarbothioate |
InChI |
InChI=1S/C13H9BrOS/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-9H |
Clave InChI |
SMAUCUNUIDJINO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


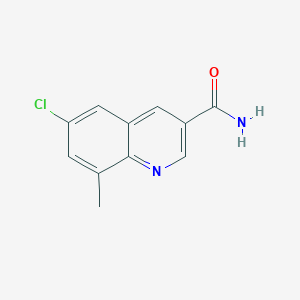
![2-[1-[2-[7-(Carboxymethyl)-3-methyl-2,6-dioxopurin-1-yl]ethyl]-3-methyl-2,6-dioxopurin-7-yl]acetic acid;piperazine](/img/structure/B13735318.png)
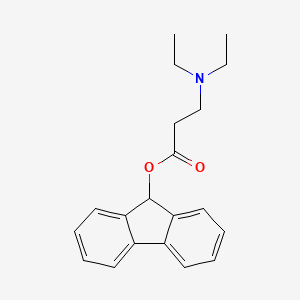
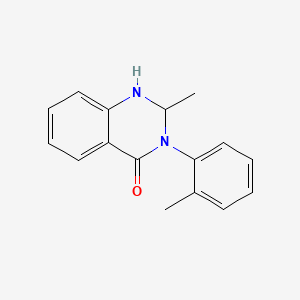
![1-N-[(4-methoxyphenyl)methyl]-4-methylbenzene-1,2-diamine;hydrochloride](/img/structure/B13735332.png)
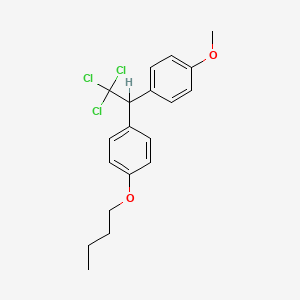

![[(Piperazin-1-yl)methyl]phosphonic acid](/img/structure/B13735342.png)
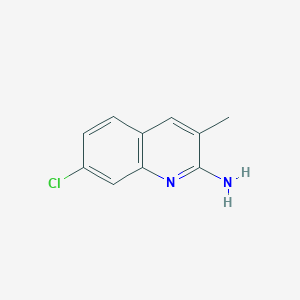
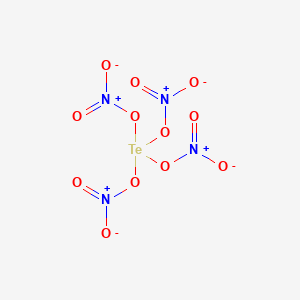
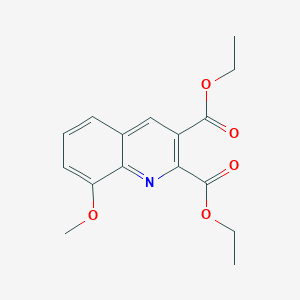
![3-Methyl-1-(5-phenyl-4-(4-((2-(pyrrolidin-1-yl)ethoxy)methyl)piperidin-1-yl)thieno[2,3-d]pyrimidin-6-yl)azetidin-3-ol](/img/structure/B13735358.png)
